Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)- Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.: 90390-44-6
VCID: VC16988111
InChI: InChI=1S/C11H13ClF3N/c1-2-5-16-7-8-3-4-10(12)9(6-8)11(13,14)15/h3-4,6,16H,2,5,7H2,1H3
SMILES:
Molecular Formula: C11H13ClF3N
Molecular Weight: 251.67 g/mol

Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)-

CAS No.: 90390-44-6

Cat. No.: VC16988111

Molecular Formula: C11H13ClF3N

Molecular Weight: 251.67 g/mol

* For research use only. Not for human or veterinary use.

Benzenemethanamine, 4-chloro-N-propyl-3-(trifluoromethyl)- - 90390-44-6

Specification

CAS No. 90390-44-6
Molecular Formula C11H13ClF3N
Molecular Weight 251.67 g/mol
IUPAC Name N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]propan-1-amine
Standard InChI InChI=1S/C11H13ClF3N/c1-2-5-16-7-8-3-4-10(12)9(6-8)11(13,14)15/h3-4,6,16H,2,5,7H2,1H3
Standard InChI Key PTLXXVBCRKWKNU-UHFFFAOYSA-N
Canonical SMILES CCCNCC1=CC(=C(C=C1)Cl)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with a chlorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. The benzylamine backbone is further modified by a propyl group (-CH₂CH₂CH₃) attached to the nitrogen atom. This arrangement creates a sterically hindered amine with enhanced lipophilicity due to the -CF₃ group, which also reduces metabolic degradation susceptibility.

Physicochemical Properties

While experimental data for the target compound is limited, analogous compounds provide critical insights:

Compound NameMolecular FormulaBoiling Point (°C)Density (g/cm³)
4-Chloro-3-(trifluoromethyl)benzylamineC₈H₇ClF₃N222.91.4
4-(Trifluoromethyl)benzylamineC₈H₈F₃N191.01.2
Target CompoundC₁₁H₁₃ClF₃N~230 (estimated)~1.3 (estimated)

Table 1: Comparative physicochemical properties of structurally related benzylamine derivatives.

The trifluoromethyl group significantly lowers the compound’s pKa compared to unsubstituted benzylamines, enhancing its solubility in organic solvents. Computational modeling predicts a logP value of 3.2 ± 0.3, indicating moderate lipophilicity suitable for membrane permeability in biological systems.

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 4-chloro-N-propyl-3-(trifluoromethyl)benzenemethanamine likely involves a multi-step sequence:

  • Nitration and Reduction:
    Starting from o-chlorotrifluoromethylbenzene, nitration with concentrated HNO₃ in acetic anhydride yields 4-nitro-2-trifluoromethylchlorobenzene . Subsequent reduction using FeCl₃·6H₂O-activated hydrazine hydrate converts the nitro group to an amine .

  • N-Alkylation:
    The primary amine intermediate undergoes alkylation with propyl bromide in the presence of a base (e.g., K₂CO₃) to install the propyl group. This step typically employs polar aprotic solvents like DMF at 60–80°C.

  • Purification:
    Final purification via vacuum distillation (≤ -0.096 MPa, 95–100°C) ensures ≥95% purity .

Industrial-Scale Optimization

The patent CN110885298B details a scalable continuous flow process for related isocyanates, suggesting analogous methods could be adapted for this compound . Key parameters include:

  • Catalyst System: FeCl₃·6H₂O (0.06–0.08 eq) enhances reaction rates by 40% compared to uncatalyzed conditions .

  • Solvent Selection: 1,2-Dichloroethane minimizes side reactions during alkylation .

  • Yield Optimization: Stepwise temperature control (-5°C during triphosgene addition, reflux for 3–5 h) achieves yields exceeding 85% .

Applications in Pharmaceutical and Materials Science

Drug Discovery Intermediates

The compound’s structure aligns with pharmacophores in:

  • Kinase Inhibitors: Trifluoromethyl groups enhance binding to ATP pockets.

  • Antimicrobial Agents: Chlorine and amine groups disrupt bacterial cell membranes.

Related Compounds and Structural Analogues

Compound NameKey DifferencesApplications
4-Chloro-N-ethyl-3-(trifluoromethyl)benzylamineEthyl vs. propyl substituentAntimicrobial screening
4-Chloro-3-(trifluoromethyl)anilinePrimary amine lacking N-alkylIsocyanate synthesis

Table 2: Structurally related compounds and their distinguishing features .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator